molecular formula C6H6N2O4S B189371 2-(Methylsulfonyl)-5-nitropyridine CAS No. 79134-11-5

2-(Methylsulfonyl)-5-nitropyridine

Cat. No. B189371
CAS RN: 79134-11-5
M. Wt: 202.19 g/mol
InChI Key: UZLCJZWEVGHUMC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity with other substances.


Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.


Future Directions

This involves predicting potential applications of the compound based on its properties and reactivity. It could also involve suggesting modifications to the compound to enhance its properties or reduce its hazards.


Please note that this is a general approach and the specific details would depend on the compound being studied. For “2-(Methylsulfonyl)-5-nitropyridine”, you would need to conduct or find research that specifically studies this compound. If this is a novel compound, you might need to first synthesize it and then conduct these analyses. If it’s a known compound, you could look for existing research articles or database entries about it.


properties

IUPAC Name

2-methylsulfonyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCJZWEVGHUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361019
Record name 2-(methylsulfonyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-5-nitropyridine

CAS RN

79134-11-5
Record name 2-(methylsulfonyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-6-(methylthio)pyridine (22.0 g, 129.3 mmol) was dissolved in acetone (140 mL). Sulfuric acid (2N, 230 mL) was then added dropwise to above solution to form a slurry. Potassium permanganate (KMnO4) (26.5 g, 168.1 mmol, dissolved in 500 mL of H2O) was added to the above mixture dropwise. The mixture that resulted was stirred at room temperature overnight. The solid was filtered and stirred with a warm mixture of ethanol/methanol (10/1). The insoluble salt was filtered, the filtrate was concentrated to provide a pale yellow solid. The crude product was recrystallized from ethanol to furnish the title compound (17.8 g, 70%).
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22 g
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140 mL
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230 mL
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500 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

Alternatively, 3-nitro-6-(methylsulfonyl)pyridine was prepared by dissolving of 3-nitro-6-(methylthio)pyridine (1 equivalent) and sodium methane sulfinate in DMSO and heating at 100° C. for 2 hours. The reaction was diluted with a large excess of water and extracted with ethyl acetate. The organic layer was concentrated in vacuo to give the desired 3-nitro-6-(methylsulfonyl)pyridine.
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Synthesis routes and methods III

Procedure details

A solution of 620 mg (3.64 mmol) of 2-methylsulfanyl-5-nitropyridine in 33 mL of MeCN and 9 mL of water was added 2.34 g (10.9 mmol) of sodium periodate followed by the addition of 15 mg (0.07 mmol) of ruthenium (III) chloride and the reaction was stirred at room temperature for 16 hours. The solids were filtered and the filtrate was diluted with 50 mL of water, extracted with 150 mL of ethyl acetate, dried over magnesium sulfate, filtered, and concentrated in vacuo. The grey solid was purified by filtration through a silica column with DCM to afford 693 mg (94%) of 2-methanesulfonyl-5-nitropyridine.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
2.34 g
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9 mL
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33 mL
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15 mg
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylsulfonyl)-5-nitropyridine
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Reactant of Route 6
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Citations

For This Compound
2
Citations
C Dioxide - ANNALS OF THE NEW YORKACADE. OF SCIENCES, 1997 - apps.dtic.mil
… 2-Methylsulfonyl-5-nitropyridine was readily reduced to the corresponding aminopyridine in 99% yield (hydrogen, 5% palladium on carbon as the hydrogenation catalyst in ethanol). …
Number of citations: 5 apps.dtic.mil
JT YLI‐KAUHALUOMA… - Annals of the New York …, 1996 - Wiley Online Library
… 2-Methylsulfonyl-5-nitropyridine was readily reduced to the corresponding aminopyridine in 99% yield (hydrogen, 5% palladium on carbon as the hydrogenation catalyst in ethanol). …
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com

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